molecular formula C6H11NaO4 B13073027 sodium(S)-2,4-dihydroxy-3,3-dimethylbutanoate

sodium(S)-2,4-dihydroxy-3,3-dimethylbutanoate

Cat. No.: B13073027
M. Wt: 170.14 g/mol
InChI Key: XTIMSSMEPPKSQD-PGMHMLKASA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium(S)-2,4-dihydroxy-3,3-dimethylbutanoate is a chemical compound that belongs to the class of organic sodium salts It is characterized by the presence of two hydroxyl groups and a sodium ion attached to a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium(S)-2,4-dihydroxy-3,3-dimethylbutanoate typically involves the reaction of 2,4-dihydroxy-3,3-dimethylbutanoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the acid is neutralized by the base, resulting in the formation of the sodium salt. The reaction can be represented as follows:

2,4-dihydroxy-3,3-dimethylbutanoic acid+NaOHThis compound+H2O\text{2,4-dihydroxy-3,3-dimethylbutanoic acid} + \text{NaOH} \rightarrow \text{this compound} + \text{H}_2\text{O} 2,4-dihydroxy-3,3-dimethylbutanoic acid+NaOH→this compound+H2​O

Industrial Production Methods

Industrial production of this compound may involve large-scale neutralization processes, where the acid and sodium hydroxide are mixed in controlled conditions to ensure complete reaction and high yield. The product is then purified through crystallization or other separation techniques to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Sodium(S)-2,4-dihydroxy-3,3-dimethylbutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Sodium(S)-2,4-dihydroxy-3,3-dimethylbutanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium(S)-2,4-dihydroxy-3,3-dimethylbutanoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the sodium ion play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Sodium(S)-2,4-dihydroxy-3,3-dimethylbutanoate can be compared with other similar compounds, such as:

    Sodium acetate: Similar in being a sodium salt but differs in its chemical structure and properties.

    Sodium lactate: Contains a hydroxyl group and a sodium ion but has a different backbone structure.

    Sodium citrate: A tricarboxylate sodium salt with different chemical and biological properties.

Properties

Molecular Formula

C6H11NaO4

Molecular Weight

170.14 g/mol

IUPAC Name

sodium;(2S)-2,4-dihydroxy-3,3-dimethylbutanoate

InChI

InChI=1S/C6H12O4.Na/c1-6(2,3-7)4(8)5(9)10;/h4,7-8H,3H2,1-2H3,(H,9,10);/q;+1/p-1/t4-;/m1./s1

InChI Key

XTIMSSMEPPKSQD-PGMHMLKASA-M

Isomeric SMILES

CC(C)(CO)[C@@H](C(=O)[O-])O.[Na+]

Canonical SMILES

CC(C)(CO)C(C(=O)[O-])O.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.